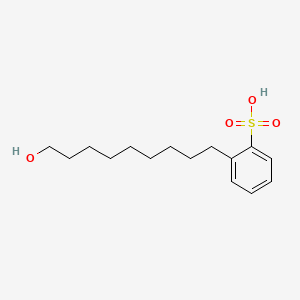
1-(9-Chlorophenanthren-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Chlorophenanthren-1-yl)ethanone is an organic compound with the molecular formula C16H11ClO It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 9th position and an ethanone group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chlorophenanthren-1-yl)ethanone typically involves the chlorination of phenanthrene followed by the introduction of the ethanone group. One common method is the Friedel-Crafts acylation reaction, where phenanthrene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(9-Chlorophenanthren-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenanthrene-9-carboxylic acid or phenanthrene-9-one.
Reduction: Formation of 1-(9-chlorophenanthren-1-yl)ethanol.
Substitution: Formation of 1-(9-substituted phenanthren-1-yl)ethanone derivatives.
Aplicaciones Científicas De Investigación
1-(9-Chlorophenanthren-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(9-Chlorophenanthren-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include binding to active sites or altering the conformation of target proteins. Detailed studies on its mechanism of action are essential for understanding its biological and pharmacological properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(9-Bromophenanthren-1-yl)ethanone
- 1-(9-Iodophenanthren-1-yl)ethanone
- 1-(9-Fluorophenanthren-1-yl)ethanone
Comparison
1-(9-Chlorophenanthren-1-yl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, iodine, and fluorine analogs
Propiedades
Número CAS |
26847-81-4 |
|---|---|
Fórmula molecular |
C16H11ClO |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
1-(9-chlorophenanthren-1-yl)ethanone |
InChI |
InChI=1S/C16H11ClO/c1-10(18)11-7-4-8-13-12-5-2-3-6-14(12)16(17)9-15(11)13/h2-9H,1H3 |
Clave InChI |
RCKZHOXKMGOYFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC2=C1C=C(C3=CC=CC=C23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


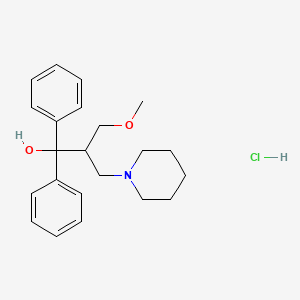

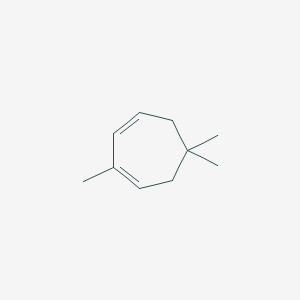
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
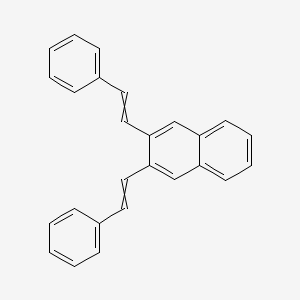
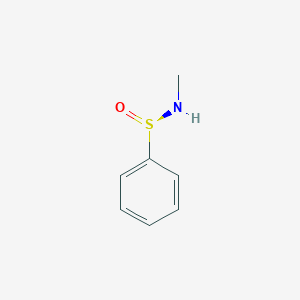
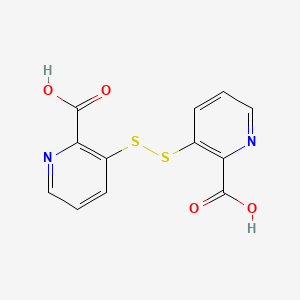


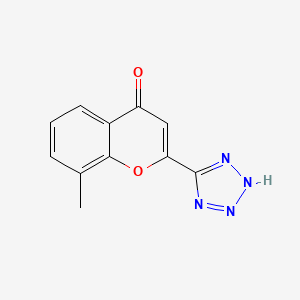
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
